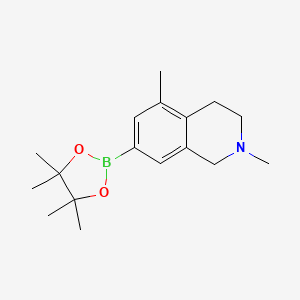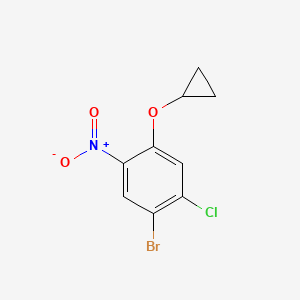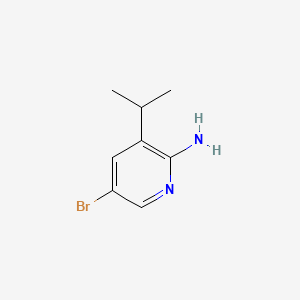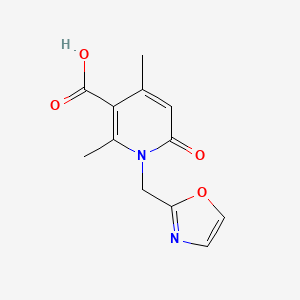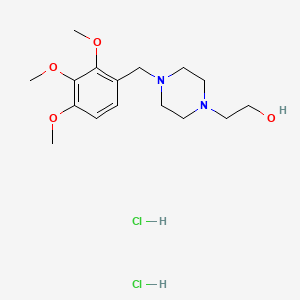
1-Piperazineethanol, 4-((2,3,4-trimethoxyphenyl)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-((2,3,4-trimethoxyphenyl)methyl)-, dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring, an ethanol group, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineethanol, 4-((2,3,4-trimethoxyphenyl)methyl)-, dihydrochloride typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Piperazineethanol, 4-((2,3,4-trimethoxyphenyl)methyl)-, dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Piperazineethanol, 4-((2,3,4-trimethoxyphenyl)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Piperazineethanol, 4-((2,3,4-trimethoxyphenyl)methyl)-, dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-Piperazineethanol, 4-((2,3,4-trimethoxyphenyl)methyl)-, dihydrochloride can be compared to other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring but may have different substituents.
Trimethoxyphenyl compounds: These compounds contain the trimethoxyphenyl group but differ in their core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Properties
CAS No. |
64966-20-7 |
|---|---|
Molecular Formula |
C16H28Cl2N2O4 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C16H26N2O4.2ClH/c1-20-14-5-4-13(15(21-2)16(14)22-3)12-18-8-6-17(7-9-18)10-11-19;;/h4-5,19H,6-12H2,1-3H3;2*1H |
InChI Key |
YQLBUCVKQWDYFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCO)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)
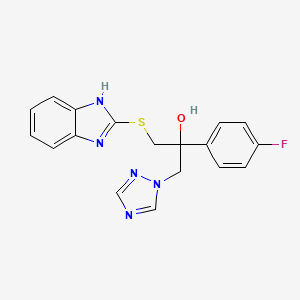
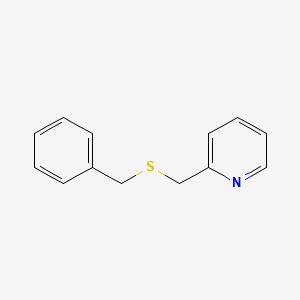

![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)

![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
